(2S,3R,2'S)-nadolol
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Overview
Description
(2S,3R,2'S)-nadolol is an aromatic ether, being the (2S)-3-(tert-butylamino)-2-hydroxypropyl ether of the phenolic hydroxy group of (6S,7R)-5,6,7,8-tetrahydronaphthalene-1,6,7-triol. It is a triol, a secondary amino compound and an aromatic ether. It is an enantiomer of a (2R,3S,2'R)-nadolol.
Scientific Research Applications
Enantiomeric Separation and Chromatography
- Chiral Separation of β-Blocker Drug Nadolol: Research demonstrates the ability to separate the most active enantiomer, (RSR)-nadolol, from its racemate using simulated moving bed chromatography and perphenyl carbamoylated β-cyclodextrin immobilized onto silica gel. This process is significant for producing nadolol with high purity and yield (Wang & Ching, 2005).
- Modeling and Simulation: Another study focused on the continuous separation of (RSR)-nadolol enantiomer using non-linear SMB chromatography. The study also proposed a direct simulation approach for SMB separation, demonstrating effective modeling in nadolol's enantiomeric separation (Wang & Ching, 2004).
Liquid Chromatography and Retention Behavior
- High-Performance Liquid Chromatography (HPLC): Research in 2002 focused on the enantiomeric separation of nadolol using novel heptakis (6-azido-6-deoxy-2, 3-di-O-phenylcarbamolyted) beta-cyclodextrin bonded chiral stationary phase. This study provided insights into optimal separation conditions for nadolol enantiomers (Wang & Ching, 2002).
Adsorption Isotherms and Chromatographic Properties
- Competitive Adsorption Isotherms: A study conducted in 2003 utilized the h-root method to determine the nonlinear competitive Langmuir isotherms of nadolol components, contributing to understanding the chromatographic separation process of nadolol enantiomers (Wang & Ching, 2003).
Pharmacodynamics and Receptor Interactions
- β-Adrenergic Receptor Blocking Activity: Nadolol's role as a β-blocker in hypertension and angina pectoris has been studied, focusing on its receptor-blocking properties. This is crucial for understanding nadolol's therapeutic action in various cardiovascular conditions (Evans et al., 1976).
Pharmacokinetics and Drug Transporters
- Nadolol as a Substrate of Transporters: A 2016 study revealed nadolol to be a substrate of various transporters like OCT1, OCT2, MATE1, MATE2-K, and P-Glycoprotein. This highlights the importance of transporter-mediated drug interactions involving nadolol (Misaka et al., 2016).
Cardiorespiratory Effects and Therapeutic Efficacy
- Effects on Cardiorespiratory Functions: Studies have examined the effects of nadolol on heart rate, blood pressure, and respiratory functions, contributing to understanding its therapeutic efficacy and interactions with other drugs in treating angina pectoris (Tirlapur & Mir, 1984).
properties
CAS RN |
54933-35-6 |
---|---|
Product Name |
(2S,3R,2'S)-nadolol |
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2S,3R)-5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12-,14-,15+/m0/s1 |
InChI Key |
VWPOSFSPZNDTMJ-AEGPPILISA-N |
Isomeric SMILES |
CC(C)(C)NC[C@@H](COC1=CC=CC2=C1C[C@H]([C@H](C2)O)O)O |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Other CAS RN |
54933-35-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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